An In-Depth Technical Guide to Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: A Constrained Piperazine Isostere for Drug Discovery
An In-Depth Technical Guide to Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: A Constrained Piperazine Isostere for Drug Discovery
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both novel chemical space and precise conformational control is paramount. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate emerges as a significant building block, embodying these desirable characteristics. This molecule features a rigid bicyclic core that acts as a constrained isostere of piperazine, a ubiquitous fragment in drug development. The inherent rigidity of the diazabicyclo[3.1.1]heptane framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.
This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the N-3 nitrogen allows for selective functionalization of the exposed N-6 secondary amine, making it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of neuroscience and infectious disease.
Physicochemical and Computed Properties
The fundamental properties of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments. It is important to note that while widely available from commercial suppliers, primary experimental data such as a definitive melting point and detailed spectroscopic analyses are not extensively published in peer-reviewed literature for this specific isomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [PubChem][1] |
| Molecular Weight | 198.26 g/mol | [PubChem][1] |
| CAS Number | 1251017-66-9 | [PubChem][1] |
| Monoisotopic Mass | 198.136827821 Da | [PubChem][1] |
| XLogP3 (Computed) | 0.7 | [PubChem][1][2] |
| Topological Polar Surface Area | 41.6 Ų | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [Angene Chemical][2] |
| Hydrogen Bond Acceptor Count | 3 | [Angene Chemical][2] |
| Complexity (Computed) | 237 | [PubChem][1] |
| Physical Form | Powder / Solid | [Sigma-Aldrich][3] |
Synthesis and Manufacturing Considerations
The general logic involves forming the bicyclic system first, followed by selective protection of one nitrogen atom to allow for functionalization of the other.
Caption: General synthetic logic for obtaining mono-Boc-protected isomers.
Experimental Protocol: Representative Synthesis of the Isomeric Scaffold
The following protocol is adapted from the synthesis of the 6-carboxylate isomer and serves as a representative example of the chemistry involved.[4]
Step 1: Nosyl Deprotection
-
To a stirred solution of 3-[(2-nitrophenyl)sulfonyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester (1.0 eq) in dimethylformamide (DMF, ~2.5 mL per 400 mg of starting material), add dodecanethiol (2.0 eq).
-
Add lithium hydroxide hydrate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product via silica gel chromatography to yield tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.
Chemical Reactivity and Derivatization
The synthetic utility of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate stems from the orthogonal reactivity of its two nitrogen atoms. The N-3 nitrogen is protected by an acid-labile Boc group, rendering it unreactive under basic and nucleophilic conditions. This leaves the N-6 secondary amine as the primary site for functionalization.
Caption: Reactivity map for the N-6 amine and N-3 Boc group.
N-Arylation via Buchwald-Hartwig Amination
The N-6 amine can be readily coupled with aryl halides or triflates using palladium catalysis. This reaction is fundamental for introducing aromatic moieties, a common strategy in drug design. The following protocol is based on procedures developed for the isomeric scaffold.[5]
Step-by-Step Protocol:
-
To a reaction vial, add the halo-derivative (e.g., a bromopyridine, 1.0 eq), tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (the analogous starting material, 1.5 eq), potassium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.06 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene as the solvent.
-
Seal the vial and heat the mixture at a specified temperature (e.g., 110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.
N-Acylation
The nucleophilic N-6 amine reacts readily with various acylating agents to form stable amide bonds. This is a key transformation for introducing diverse side chains and modulating the physicochemical properties of the final compound.[6]
Step-by-Step Protocol:
-
Dissolve the carboxylic acid to be coupled (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.4 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.3 eq).
-
Stir the solution at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (the analogous starting material, 1.0 eq) in CH₂Cl₂ to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous workup, washing sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Boc Group Deprotection
The Boc group is reliably cleaved under acidic conditions to unmask the N-3 amine. This step is typically performed towards the end of a synthetic sequence. The choice of acid can be tailored to the sensitivity of other functional groups in the molecule.
Step-by-Step Protocol:
-
Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent. Common choices include dichloromethane for trifluoroacetic acid (TFA) deprotection or neat formic acid.[6]
-
If using TFA, add it dropwise (typically 5-10 equivalents or as a 25-50% solution in CH₂Cl₂) at 0 °C.
-
If using formic acid, the substrate is simply dissolved in it.
-
Stir the reaction at room temperature for 2-20 hours, monitoring for the consumption of starting material.
-
Upon completion, remove the acid under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., CHCl₃ or ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., 10% K₂CO₃ or NaOH solution) to a pH > 10.
-
Extract the deprotected amine product with an organic solvent (e.g., CHCl₃ or CH₂Cl₂).
-
Dry the combined organic layers, filter, and concentrate to yield the final product.
Applications in Medicinal Chemistry
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a powerful tool for drug discovery, primarily serving as a conformationally restricted piperazine bioisostere. This structural constraint is particularly valuable in designing ligands for targets with well-defined binding pockets, such as neurotransmitter receptors.
Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Extensive research has demonstrated the utility of this scaffold in developing potent and selective ligands for nAChRs, which are implicated in various neurological and psychiatric disorders.[6][7]
-
High Affinity and Selectivity: Derivatives of the 3,6-diazabicyclo[3.1.1]heptane core have been synthesized that exhibit picomolar to nanomolar affinity for the α4β2 nAChR subtype.[6][7] The rigid structure helps to correctly orient pharmacophoric elements, such as hydrogen bond donors/acceptors and aromatic rings, within the receptor's binding site.
-
Modulation of Activity: By varying the substituents attached to the scaffold, researchers have been able to develop both agonists and antagonists, demonstrating fine control over the biological response.[6] For example, a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides showed very high affinity for α4β2 nAChRs and acted as selective partial agonists.[6]
Antitubercular Agents: The scaffold has also been incorporated into novel antitubercular agents. In the development of 8-nitrobenzothiazinones (BTZs), replacing a piperazine moiety with a bicyclic isostere like 3,6-diazabicyclo[3.1.1]heptane was explored to improve physicochemical properties by disrupting molecular planarity.[8] This modification aimed to address the poor solubility often associated with flat, aromatic compounds while maintaining the lipophilicity required for activity against the mycobacterial cell envelope.
Conclusion
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a valuable and versatile building block for contemporary drug discovery. Its defining feature—a rigid bicyclic core that mimics the piperazine motif—provides a compelling strategic advantage for medicinal chemists. The orthogonal protection scheme allows for directed and selective functionalization, enabling the systematic exploration of chemical space around a conformationally defined core. While detailed synthetic and spectroscopic data for the 3-carboxylate isomer itself are sparse in the public domain, the extensive literature on its 6-carboxylate isomer provides a robust and validated roadmap for its reactivity and application. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like 3,6-diazabicyclo[3.1.1]heptane are poised to play an increasingly important role in the development of next-generation therapeutics.
References
-
Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 111505. Available at: [Link]
-
G. Murineddu, et al. and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. CNR Publications. Available at: [Link]
- Pinna, G. A., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. WIPO Patent WO2005108402A1.
- Pinna, G. A., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Il Farmaco, 61(2), 155-166.
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Angene Chemical. tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. Available at: [Link]
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La Rosa, V., et al. (2019). Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 10(6), 936-942. Available at: [Link]
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PubChem. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. Available at: [Link]
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PubChem. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. Available at: [Link]
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